molecular formula C13H11FO B6369976 2-(4-Fluoro-3-methylphenyl)phenol CAS No. 742058-84-0

2-(4-Fluoro-3-methylphenyl)phenol

Cat. No.: B6369976
CAS No.: 742058-84-0
M. Wt: 202.22 g/mol
InChI Key: IKEXXSTZXBAKHR-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)phenol is a fluorinated phenolic compound of significant interest in chemical research and development. Phenolic compounds of this class are widely studied as key intermediates in the synthesis of more complex molecules for applications in pharmaceuticals and advanced materials . The incorporation of a fluorine atom into an organic structure is a common strategy in medicinal chemistry, as it can profoundly influence a molecule's biological activity, metabolic stability, and bioavailability . Similarly, in materials science, the introduction of fluorinated phenols can enhance the properties of polymers, leading to improved chemical resistance and thermal stability . The reactivity of this compound is defined by its phenol ring, which possesses an acidic hydroxyl group (pKa of phenol is approximately 9.9), and the substituents which can direct further electrophilic aromatic substitution . Researchers value this bifunctional building block for constructing molecules such as ligands, liquid crystals, and active pharmaceutical ingredients (APIs). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEXXSTZXBAKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683449
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742058-84-0
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Architecture and Conformational Analysis of 2 4 Fluoro 3 Methylphenyl Phenol

Solid-State Structural Elucidation via X-Ray Diffraction Techniques

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This powerful analytical technique provides unambiguous data on the crystal system, space group, and the intramolecular geometry, including bond lengths, bond angles, and torsion angles.

Crystal System and Space Group Determination

A comprehensive search of publicly available crystallographic databases reveals that, at present, the specific crystal structure of 2-(4-Fluoro-3-methylphenyl)phenol has not been deposited. Therefore, experimental data on its crystal system and space group are not available. For context, related biphenyl (B1667301) compounds crystallize in a variety of systems, with the specific packing arrangement being highly dependent on the nature and position of substituents which influence intermolecular interactions.

Intramolecular Hydrogen Bonding Characterization

The molecular structure of this compound features a hydroxyl group (-OH) positioned ortho to the inter-ring carbon-carbon bond. This arrangement presents the possibility of an intramolecular hydrogen bond between the hydroxyl hydrogen and the π-system of the adjacent phenyl ring. However, theoretical and spectroscopic studies on similar 2-halophenols suggest that the presence and strength of such hydrogen bonds can be weak, particularly with a fluorine substituent. In the case of 2-fluorophenol (B130384) itself, there is very little evidence for a significant intramolecular hydrogen bond. nih.gov Therefore, it is likely that in this compound, the intramolecular hydrogen bonding, if present, would be a weak interaction.

Computational and Theoretical Insights into Molecular Geometry

To surmount the absence of experimental solid-state data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and analyze the molecular structure and conformational preferences of this compound.

Density Functional Theory (DFT) Optimized Geometries

DFT calculations are widely employed to determine the lowest energy (most stable) conformation of a molecule in the gas phase. libretexts.org For this compound, a DFT optimization would likely predict a non-planar structure. The steric hindrance between the ortho-hydroxyl group on one ring and the hydrogen atom at the corresponding ortho position of the second ring would force the two rings to twist relative to each other. The presence of the methyl and fluoro substituents would further influence the precise dihedral angle in the optimized geometry. While specific calculated values for this compound are not available in the literature, DFT studies on analogous substituted biphenyls consistently show non-planar ground state conformations. libretexts.org

A hypothetical table of DFT-calculated geometric parameters for the lowest energy conformer of this compound is presented below to illustrate the type of data that would be obtained from such a study.

ParameterPredicted Value
C-C (inter-ring) bond length~1.49 Å
Phenyl ring C-C bond lengths~1.39 - 1.41 Å
C-O bond length~1.36 Å
O-H bond length~0.96 Å
C-F bond length~1.35 Å
Phenyl ring C-C-C bond angles~118 - 121°
Inter-ring dihedral angleExpected to be non-zero

Conformational Isomers and Energy Landscape Exploration

The rotation around the single bond connecting the two phenyl rings in this compound is not free and is characterized by a specific energy landscape. The molecule can exist as a pair of atropisomers (conformational isomers that are stable enough to be isolated) if the rotational barrier is sufficiently high. The energy barrier to rotation is primarily dictated by the steric interactions between the substituents at the ortho positions of the two rings.

The energy profile of this rotation would likely show two energy minima corresponding to the enantiomeric twisted conformations. The transition states for interconversion between these minima would correspond to the planar or near-planar arrangements of the phenyl rings, which are destabilized by steric clash. The height of this rotational energy barrier determines the rate of interconversion between the conformers. For many substituted biphenyls, this barrier is high enough to allow for the separation of the enantiomers at room temperature.

Research on this compound: A Scientific Black Box

Despite a comprehensive search of available scientific literature and crystallographic databases, detailed structural and interaction analyses for the chemical compound this compound are not publicly available.

While information exists for isomers and structurally related phenol (B47542) derivatives, specific research detailing the molecular architecture, conformational analysis, and intermolecular interactions within the crystalline network of this compound is absent from the current body of scientific publications.

Consequently, the generation of an article focusing on the Hirshfeld surface analysis, 3D energy frameworks, and specific non-covalent interactions (such as C-H...O, C-H...π, and π-π stacking) for this particular compound is not possible at this time. The foundational crystallographic data required for such an analysis—the result of single-crystal X-ray diffraction studies—appears to be unpublished or otherwise not deposited in accessible databases.

Scientific inquiry into the solid-state properties of a molecule, including its crystal packing and the nature of its intermolecular forces, is crucial for understanding its physical and chemical behaviors. These studies provide insights into a compound's stability, solubility, and melting point, and are fundamental in fields such as materials science and pharmaceutical development.

Although general principles of intermolecular interactions can be inferred from the compound's structure—a phenol ring linked to a substituted phenyl ring—a detailed, quantitative analysis as requested requires specific experimental or computational data.

Researchers seeking to understand the properties of this compound would first need to perform the necessary crystallographic and computational chemistry studies to generate the primary data upon which the analyses outlined in the query are based. Until such research is conducted and published, a detailed discussion of its crystalline network remains speculative.

Advanced Spectroscopic Characterization and Electronic Structure Probes

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating the structural framework of a molecule. Infrared (IR) spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. acs.org For a molecule like 2-(4-Fluoro-3-methylphenyl)phenol, which lacks a center of symmetry, many vibrations are active in both IR and Raman, though their intensities may vary significantly, providing complementary information. acs.org

The experimental vibrational spectrum of this compound can be interpreted by assigning absorption bands to specific molecular motions. These assignments are based on well-established frequency ranges for the functional groups present and the disubstituted benzene (B151609) rings. Key expected vibrations include the O-H stretch, C-H stretches, C-F stretch, and various phenyl ring modes. For related compounds like 4-chloro-3-methylphenol, detailed vibrational analyses have been conducted, providing a basis for these assignments. orientjchem.org

The hydroxyl group (O-H) stretching vibration is typically a strong, broad band in the IR spectrum, expected in the 3500–3600 cm⁻¹ region. orientjchem.orgnih.gov Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The C=C stretching vibrations within the two aromatic rings generally produce a series of bands between 1400 cm⁻¹ and 1610 cm⁻¹. The C-O stretching vibration of the phenol (B47542) group is expected in the 1200-1300 cm⁻¹ range. orientjchem.org The C-F stretching vibration typically results in a strong band in the 1280-1000 cm⁻¹ region. In-plane and out-of-plane bending vibrations for C-H and O-H groups occur at lower frequencies.

Table 1: Predicted Experimental Vibrational Modes for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H Stretch 3600 - 3500 Strong, Broad Weak
Aromatic C-H Stretch 3100 - 3000 Medium Strong
Aliphatic C-H Stretch (CH₃) 2980 - 2870 Medium Medium
C=C Ring Stretch 1610 - 1580 Medium-Strong Strong
C=C Ring Stretch 1510 - 1470 Medium-Strong Strong
C-H In-plane Bend 1290 - 1050 Medium Medium
C-O Stretch 1300 - 1200 Strong Medium
C-F Stretch 1280 - 1000 Strong Weak

Note: This table represents predicted values based on data from analogous compounds such as phenol, substituted phenols, and fluorinated aromatics. orientjchem.orgmdpi.comijaemr.com

To complement experimental data, theoretical calculations are employed to predict vibrational frequencies and intensities. Density Functional Theory (DFT) is a widely used quantum chemical method that provides accurate results consistent with experimental findings. spectroscopyonline.com The B3LYP functional combined with a high-level basis set, such as 6-311++G(d,p), is commonly used for geometry optimization and vibrational frequency calculations of phenolic and biphenyl (B1667301) compounds. tandfonline.comcore.ac.uk

The computational process first involves finding the minimum energy geometry of the molecule. Following this optimization, harmonic vibrational frequency calculations are performed. These calculations yield a set of normal modes, their corresponding frequencies, and their IR and Raman intensities. core.ac.uk The results help confirm experimental band assignments and provide insight into the nature of the molecular vibrations through the Potential Energy Distribution (PED).

Theoretical vibrational frequencies calculated using methods like DFT are known to systematically overestimate the true frequencies due to the harmonic approximation. To improve the correlation with experimental data, the calculated frequencies are often uniformly scaled. orientjchem.org Studies on similar molecules, such as substituted 4-phenylphenols, have shown an excellent correlation between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman spectra, with root mean square errors often below 10 cm⁻¹. tandfonline.com This strong agreement allows for confident assignment of the fundamental vibrational modes and validates the accuracy of both the experimental measurements and the theoretical models. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and electronic environment of atoms can be determined.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the hydroxyl, methyl, and aromatic protons. Due to the lack of symmetry, all seven aromatic protons are expected to be chemically non-equivalent, though some signals may overlap.

The phenolic -OH proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration but is generally found in the 4.5-8.0 ppm range. The methyl (-CH₃) group protons will appear as a sharp singlet, expected around 2.0-2.4 ppm. The seven aromatic protons on the two phenyl rings will resonate in the 6.5-7.5 ppm region. doi.org Their signals will be split into a complex pattern of doublets, triplets, and multiplets due to spin-spin coupling with neighboring protons and, for protons on the fluorinated ring, with the ¹⁹F nucleus.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Type Number of Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Phenolic OH 1 4.5 - 8.0 Broad Singlet
Aromatic H 7 6.5 - 7.5 Complex Multiplets

Note: This table represents predicted values based on established chemical shift ranges for substituted phenols and aromatic compounds. doi.orgoregonstate.edu

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Given the absence of symmetry in this compound, all 13 carbon atoms are expected to be chemically distinct, resulting in 13 separate signals in the spectrum. docbrown.info The chemical shifts are influenced by the attached atoms and functional groups.

The carbon atom bonded to the hydroxyl group (C-O) is expected to resonate significantly downfield, typically in the 150-160 ppm range. docbrown.infolibretexts.org The carbon attached to the fluorine atom (C-F) will also be downfield, with a chemical shift further influenced by coupling to the ¹⁹F nucleus (¹JCF), often appearing in the 155-165 ppm range. The carbons of the aromatic rings will appear between 115 and 145 ppm. The methyl carbon is the most upfield signal, expected around 15-25 ppm. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shift Assignments

Carbon Type Predicted Chemical Shift (δ, ppm)
C-O (Phenolic) 150 - 160
C-F (Aromatic) 155 - 165
C-C (Quaternary, inter-ring) 125 - 140
C-H (Aromatic) 115 - 135
C-CH₃ (Aromatic) 130 - 140

Note: This table represents predicted values based on data from analogous compounds like phenol, fluorophenols, and substituted biphenyls. docbrown.infolibretexts.orgchemicalbook.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Characterization

Specific ¹⁹F NMR data, such as the chemical shift (δ) and coupling constants (J) for this compound, are not available. In general, the chemical shift of a fluorine atom in an aromatic system is highly sensitive to its electronic environment, influenced by the positions of other substituents on the phenyl rings. For fluorophenol-type compounds, the chemical shifts are typically reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). nih.govcolorado.edu The coupling between the fluorine nucleus and neighboring protons (¹H) would provide further structural information. wikipedia.orghuji.ac.il However, without experimental data, a specific analysis for this compound is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Experimental Electronic Absorption Bands

The experimental UV-Vis absorption spectrum for this compound, which would detail the specific wavelengths of maximum absorption (λmax) corresponding to electronic transitions, could not be located. Phenolic compounds typically exhibit characteristic absorption bands in the UV region, arising from π→π* transitions within the benzene rings. researchgate.netresearchgate.net The substitution pattern, including the fluorine and methyl groups, would be expected to cause shifts in these absorption bands compared to unsubstituted phenol. spectrabase.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

A TD-DFT analysis for this compound has not been published in the available resources. Such a computational study would predict the electronic transition energies and oscillator strengths, providing a theoretical basis for the experimental UV-Vis spectrum. nih.govscience.govscience.gov These calculations are valuable for correlating the electronic structure with the observed spectral properties.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

A specific mass spectrum and detailed fragmentation analysis for this compound are not documented in the searched literature. In electron ionization mass spectrometry (EI-MS), the molecule would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of small neutral molecules or radicals, with the fragmentation pattern providing clues to the molecule's structure. chemguide.co.ukuni-saarland.dedocbrown.infolibretexts.org Common fragmentation pathways for phenols can include the loss of CO or CHO radicals. However, without the actual mass spectrum, a detailed analysis of the fragmentation pathways and characteristic ions for this specific compound cannot be provided.

Quantum Chemical and Computational Modeling of 2 4 Fluoro 3 Methylphenyl Phenol

Electronic Structure and Reactivity Descriptors

The electronic characteristics of a molecule are fundamental to understanding its chemical behavior. For 2-(4-Fluoro-3-methylphenyl)phenol, these properties are primarily dictated by the interplay of the phenyl rings and the effects of the fluoro, methyl, and hydroxyl substituents.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and stability. researchgate.net

In substituted biphenyls, the HOMO and LUMO are typically π-type orbitals delocalized over the aromatic rings. ichem.md For this compound, the HOMO is expected to have significant contributions from the phenol (B47542) ring, particularly the oxygen atom, due to the electron-donating nature of the hydroxyl group. The LUMO, conversely, is likely distributed over both phenyl rings, with a notable influence from the electron-withdrawing fluorine atom.

The substituents play a critical role in modulating the HOMO and LUMO energy levels. The methyl group (-CH₃), being an electron-donating group, will raise the HOMO energy level, while the fluorine atom (-F), an electron-withdrawing group, will lower the LUMO energy level. nih.gov This combined effect is anticipated to result in a relatively small HOMO-LUMO gap, suggesting higher reactivity. Studies on similar fluorinated compounds have shown that fluorine substitution can significantly impact the HOMO and LUMO energies. semanticscholar.org

Table 1: Illustrative HOMO-LUMO Energy Gaps of Structurally Related Phenolic Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
p-Nitrophenol--4.3596 imist.ma
p-Methylphenol--5.8029 imist.ma
p-Aminophenol--5.9267 imist.ma

This table provides data for analogous compounds to illustrate the expected range and influence of substituents on the HOMO-LUMO gap. The exact values for this compound would require specific computational analysis.

The spatial distribution of the HOMO and LUMO will indicate the most probable sites for electrophilic and nucleophilic attacks, respectively. The HOMO is likely localized on the electron-rich phenol ring, while the LUMO may have a greater density on the fluoro-substituted phenyl ring.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (red and yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. wikipedia.org

For this compound, the MEP surface is expected to show a significant negative potential around the oxygen atom of the hydroxyl group and the fluorine atom, due to their high electronegativity. tandfonline.com The aromatic rings will also exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems. The hydrogen atom of the hydroxyl group will be a site of positive potential, making it a potential hydrogen bond donor. The analysis of substituted phenols has shown that electron-donating groups tend to increase the negative potential on the aromatic ring, while electron-withdrawing groups have the opposite effect. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. imist.maichem.md Key descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a stronger electrophile.

Based on studies of substituted biphenyls and phenols, the presence of both electron-donating (methyl, hydroxyl) and electron-withdrawing (fluoro) groups in this compound suggests a nuanced reactivity profile. ichem.mdimist.ma The molecule is expected to exhibit moderate hardness and a significant electrophilicity index.

Table 2: Illustrative Global Reactivity Descriptors for Substituted Phenols

CompoundChemical Potential (μ) (eV)Chemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)Source
p-Nitrophenol--3.064 imist.ma
p-Methylphenol--0.870 imist.ma
p-Aminophenol--0.8857 imist.ma

This table presents data for analogous compounds to illustrate the impact of different substituents on global reactivity descriptors. Specific calculations are needed for this compound.

Thermodynamic Stability and Energetic Profiles

The thermodynamic properties of this compound are essential for understanding its stability and potential transformations under different conditions.

The standard enthalpy of formation (Δ_fH°) and Gibbs free energy of formation (Δ_fG°) are fundamental thermodynamic quantities that indicate the stability of a compound relative to its constituent elements in their standard states. While specific experimental or calculated values for this compound are not available in the searched literature, computational methods like Density Functional Theory (DFT) can be employed to predict these values with reasonable accuracy. tandfonline.com These calculations would involve optimizing the molecular geometry and performing frequency calculations to obtain the zero-point vibrational energy and thermal corrections.

For phenolic compounds, tautomerism is a possibility, particularly the keto-enol tautomerism. However, for simple phenols, the enol form (the phenolic structure) is overwhelmingly more stable than the keto tautomer. The aromaticity of the phenyl ring provides a significant stabilizing energy. In the case of this compound, the phenolic form is expected to be highly favored. Computational studies on similar phenolic systems can be used to quantify the energy difference between the tautomers, which is expected to be large, confirming the predominance of the phenolic structure. semanticscholar.org

Another aspect of stability to consider is the rotational isomerism (conformational isomerism) around the C-C bond connecting the two phenyl rings. The presence of substituents at the ortho positions can create steric hindrance, leading to a non-planar arrangement of the rings. The dihedral angle between the rings and the energy barrier to rotation are important parameters that influence the molecule's shape and interactions. Computational studies on substituted biphenyls have shown that the torsional barrier can be significant. rsc.org For this compound, the interaction between the hydroxyl group on one ring and the substituents on the other will determine the most stable conformation.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for a range of photonic applications, including optical switching, frequency conversion, and data storage. Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, can exhibit significant NLO responses. The biphenyl (B1667301) structure of this compound, with its electron-donating hydroxyl (-OH) and methyl (-CH₃) groups and the electron-withdrawing fluorine (-F) atom, suggests the potential for NLO activity.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. Key parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a primary indicator of a molecule's second-order NLO response.

For substituted biphenyls, the NLO properties are influenced by several factors:

Intramolecular Charge Transfer (ICT): The presence of both electron-donating and electron-withdrawing groups can facilitate ICT upon excitation, which is a key mechanism for generating large NLO responses.

Molecular Conformation: The dihedral angle between the two phenyl rings affects the extent of π-conjugation. A more planar conformation generally leads to enhanced conjugation and, consequently, larger hyperpolarizability values.

Nature and Position of Substituents: The strength and location of the donor and acceptor groups on the aromatic rings significantly modulate the NLO properties.

Below is a representative data table illustrating the kind of NLO parameters that would be calculated for such a compound using computational methods. The values are hypothetical and based on typical ranges observed for similar organic molecules.

ParameterSymbolTypical Calculated Value (a.u.)Method
Dipole Momentμ2.0 - 5.0 DDFT/B3LYP/6-311++G(d,p)
Mean Polarizability<α>150 - 250
First-Order Hyperpolarizabilityβtot5 x 10-30 - 50 x 10-30 esu

Solvent Effects on Electronic and Spectroscopic Parameters

The electronic and spectroscopic properties of molecules can be significantly influenced by their environment, particularly the solvent. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct manifestation of these interactions. The polarity of the solvent, its ability to form hydrogen bonds, and its refractive index can all affect the electronic transitions of a solute molecule.

For phenolic compounds, solvent effects are particularly pronounced due to the presence of the hydroxyl group, which can act as a hydrogen bond donor. The electronic absorption spectra of phenols typically exhibit bands arising from π → π* transitions. researchgate.net The position, intensity, and shape of these bands can shift depending on the solvent. researchgate.netslideshare.net

In the case of this compound, the following solvent effects can be anticipated:

Polar Solvents: In polar solvents, especially those capable of accepting hydrogen bonds (e.g., ethanol, DMSO), the hydroxyl group of the phenol will interact strongly with the solvent molecules. This can lead to a red shift (bathochromic shift) of the absorption maxima, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by the polar solvent.

Nonpolar Solvents: In nonpolar solvents (e.g., hexane, cyclohexane), the solute-solvent interactions are weaker, and the absorption spectrum is expected to be closer to that observed in the gas phase.

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond acceptor can significantly impact the electronic transitions. This specific interaction can lead to noticeable shifts in the absorption bands. researchgate.net

Theoretical models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with quantum chemical methods to simulate the effects of a solvent on the electronic structure and spectra of a molecule. These calculations can predict the solvatochromic shifts and provide insights into the nature of the solute-solvent interactions.

The following interactive table presents hypothetical UV-Vis absorption data for this compound in different solvents, illustrating the expected trends based on the behavior of similar phenolic and biphenyl compounds.

SolventDielectric Constant (ε)Predicted λmax (nm)Type of Shift (Relative to Hexane)
Hexane1.88275-
Chloroform4.81278Bathochromic (Red)
Ethanol24.55282Bathochromic (Red)
Acetonitrile37.5280Bathochromic (Red)
Water80.1285Bathochromic (Red)

Reactivity Profiles and Mechanistic Investigations of 2 4 Fluoro 3 Methylphenyl Phenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenolic and Fluorinated Phenyl Rings

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The facility and orientation of this substitution are governed by the nature of the substituents already present on the ring.

On the Phenolic Ring: The hydroxyl (-OH) group on the phenolic ring is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.comucalgary.ca This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic system via resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. byjus.com In the case of 2-(4-fluoro-3-methylphenyl)phenol, the positions ortho and para to the hydroxyl group are C6 and C4, respectively. The C2 position is already substituted. The para position (C4) is expected to be highly reactive. The C6 position, while also activated, is subject to significant steric hindrance from the bulky adjacent 4-fluoro-3-methylphenyl group, which would likely disfavor substitution at this site. Therefore, electrophilic attack is predicted to occur predominantly at the C4 position. Common electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com

On the Fluorinated Phenyl Ring: This ring is generally less reactive towards electrophiles than the phenolic ring. The reactivity is influenced by three groups: the deactivating, ortho, para-directing fluoro group; the activating, ortho, para-directing methyl group; and the deactivating effect of the adjacent phenyl ring. youtube.com The fluorine atom deactivates the ring towards electrophilic attack due to its strong inductive electron-withdrawing effect, despite its resonance donation. youtube.com Conversely, the methyl group is an activating group. The directing effects of these substituents would lead to a complex mixture of products, with substitution likely favored at positions ortho to the activating methyl group and para to the deactivating fluoro group, provided steric hindrance allows.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.orglibretexts.org

On the Phenolic Ring: The phenolic ring is electron-rich due to the hydroxyl group and lacks a suitable leaving group (other than the theoretical loss of H⁻, which is highly unfavorable). Therefore, it is considered inert to nucleophilic aromatic substitution under normal conditions.

On the Fluorinated Phenyl Ring: The fluorine atom can act as a leaving group in SNAr reactions. youtube.com The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate negative charge (a Meisenheimer complex). libretexts.orglibretexts.org In this compound, there are no strong electron-withdrawing groups like nitro groups on this ring. The methyl group is electron-donating, which would further disfavor the reaction. Therefore, nucleophilic aromatic substitution on the fluorinated phenyl ring is expected to be very slow and would likely require harsh reaction conditions, such as the use of a very strong base to proceed via a benzyne (B1209423) intermediate. chemistrysteps.com The addition of the nucleophile is the rate-determining step in the addition-elimination mechanism. youtube.com

Table 1: Predicted Reactivity towards Aromatic Substitution

Ring SystemReaction TypePredicted ReactivityPrimary Site of ReactionInfluencing Factors
Phenolic Ring ElectrophilicHighC4Strong activation and para-directing effect of the -OH group. Steric hindrance at C6.
NucleophilicVery LowN/AElectron-rich ring, lack of a good leaving group.
Fluorinated Phenyl Ring ElectrophilicLowComplex MixtureDeactivating -F group, activating -CH₃ group, and deactivating adjacent phenyl ring. Competing directing effects.
NucleophilicLow to Very LowC4'-F is a potential leaving group, but the ring lacks strong electron-withdrawing groups.

Oxidative Transformations and Their Pathways

Phenols are susceptible to oxidation, which can proceed through various pathways depending on the oxidant and reaction conditions. The phenolic hydroxyl group makes the molecule electron-rich and prone to losing an electron or a hydrogen atom.

The oxidation of this compound would likely initiate at the phenolic ring. Mild oxidation could lead to the formation of quinone-type structures, although the substitution at the C2 position would prevent the formation of a simple para-benzoquinone from the phenolic ring itself.

More vigorous oxidation could lead to oxidative coupling reactions, where two phenol (B47542) molecules link together. This often occurs through the formation of a phenoxyl radical, followed by radical-radical coupling. The substitution pattern would influence the regioselectivity of the coupling.

Under harsh oxidative conditions, cleavage of the aromatic rings could occur. Additionally, the methyl group on the fluorinated phenyl ring is a potential site for oxidation, which could be converted to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Mechanistic Studies of Catalytic Reactions Involving this compound

While no specific catalytic reactions involving this compound are documented in the provided search results, its structure suggests potential for participation in various catalytic processes.

The phenolic oxygen atom, with its lone pairs of electrons, can act as a ligand for a metal center in a catalyst. For instance, it could participate in transition metal-catalyzed cross-coupling reactions. The phenol could be converted to a triflate or other suitable leaving group to act as an electrophile, or it could potentially be used directly in C-O bond activation reactions.

The fluorine atom on the other ring could also be a site for catalytic C-F bond activation, a growing area of interest in organic synthesis. researchgate.net

Investigation of Reaction Kinetics and Rate-Determining Steps

The study of reaction kinetics provides insight into the mechanism of a reaction by identifying the slowest step, known as the rate-determining step. khanacademy.orglibretexts.org

For the electrophilic aromatic substitution on the highly activated phenolic ring of this compound, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the resonance-stabilized carbocation intermediate (the sigma complex). youtube.com The rate of this step is highly dependent on the concentration of both the phenol and the electrophile, as well as the nature of the solvent and any catalyst used.

For a potential nucleophilic aromatic substitution on the fluorinated ring via an addition-elimination mechanism, the rate-determining step is generally the initial attack of the nucleophile to form the negatively charged Meisenheimer complex. youtube.com This is because this step involves the loss of aromaticity. The subsequent loss of the fluoride (B91410) leaving group to restore aromaticity is usually fast. youtube.com

The rate law would be: Rate = k[Aryl Fluoride][Nucleophile]

The activation energy for these reactions would be influenced by the stability of the transition states leading to the intermediates. The electron-donating hydroxyl group lowers the activation energy for electrophilic attack, while the presence of only weakly deactivating/activating groups on the fluorinated ring would result in a high activation energy for nucleophilic attack.

Table 2: Theoretical Kinetic Parameters for Substitution Reactions

Reaction Type (on specified ring)Expected Rate-Determining StepFactors Influencing Reaction RatePredicted Relative Rate
Electrophilic Substitution (Phenolic Ring) Formation of the sigma complexConcentration of reactants, catalyst, temperature, strong activating effect of -OH group.Fast
Nucleophilic Substitution (Fluorinated Ring) Formation of the Meisenheimer complexConcentration of reactants, strength of the nucleophile, lack of strong electron-withdrawing groups.Very Slow

Hydrogen Abstraction and Radical Chemistry Considerations

The phenolic hydroxyl group is a primary site for hydrogen abstraction to form a phenoxyl radical. The stability of this radical is key to its formation. In this compound, the resulting phenoxyl radical would be stabilized by resonance, with the unpaired electron delocalized over the phenolic ring.

This phenoxyl radical could then participate in a variety of reactions, including:

Dimerization or Polymerization: Coupling with another radical to form biphenolic or polymeric structures.

Reaction with Oxygen: In the presence of oxygen, it could lead to the formation of peroxyl radicals and subsequent oxidative degradation products.

Another potential site for radical formation is the methyl group. Abstraction of a hydrogen atom from the methyl group would generate a benzylic radical. This radical is also resonance-stabilized, with the unpaired electron delocalized into the fluorinated phenyl ring. This benzylic radical could undergo further reactions, such as coupling or reaction with radical scavengers. The reactivity of the related 4-methylphenyl radical with unsaturated hydrocarbons has been studied, highlighting its ability to undergo addition and cyclization reactions. rsc.org

Synthetic Strategies and Structural Diversity of 2 4 Fluoro 3 Methylphenyl Phenol Derivatives and Analogues

Systematic Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 2-(4-fluoro-3-methylphenyl)phenol is a primary site for chemical derivatization, allowing for the synthesis of a wide array of ethers and esters. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Etherification: The synthesis of ether derivatives can be achieved through reactions with various alkylating agents. For instance, the phenolic hydroxyl can be deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile in a Williamson ether synthesis with an alkyl halide. google.comwikipedia.org This approach allows for the introduction of a diverse range of alkyl and substituted alkyl groups.

Esterification: Ester derivatives are readily prepared by reacting the phenolic hydroxyl group with carboxylic acids, acid chlorides, or acid anhydrides. nih.gov These reactions are often catalyzed by an acid or a base. The resulting esters can introduce a variety of acyl groups, thereby modulating the electronic and steric properties of the parent molecule. nih.gov

A summary of potential modifications to the phenolic hydroxyl group is presented in Table 1.

Table 1: Potential Modifications of the Phenolic Hydroxyl Group

Modification Type Reagent Example Resulting Functional Group
Etherification Alkyl halide (e.g., methyl iodide) Alkoxy group (e.g., methoxy)

Varying Substitution Patterns on the 4-Fluoro-3-methylphenyl Moiety

Synthetic strategies to achieve this diversity often involve the use of substituted starting materials in the initial biphenyl (B1667301) synthesis, such as in Suzuki or other cross-coupling reactions. rsc.org For example, by using different boronic acids or aryl halides, a variety of substituents can be incorporated into the 4-fluoro-3-methylphenyl ring. The release of substituents during oxidative coupling reactions is influenced by their electronic nature, with electron-withdrawing groups being more susceptible to release than electron-donating groups. nih.gov

Alterations to the Ortho-Phenolic Ring

Electrophilic aromatic substitution reactions can be employed to introduce substituents at the positions ortho and para to the hydroxyl group. The directing effect of the hydroxyl group facilitates these substitutions. The choice of substituents can range from simple alkyl and halogen groups to more complex functionalities. researchgate.net

Incorporation of this compound into Complex Molecular Architectures

The this compound scaffold can serve as a building block for the synthesis of more elaborate molecular structures, including Schiff bases, chalcones, and various heterocyclic systems.

Schiff bases, characterized by an imine or azomethine group (-C=N-), can be synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. sphinxsai.comresearchgate.netnih.gov To prepare Schiff base derivatives of this compound, the phenolic ring can be first functionalized with an aldehyde group, for example, through a formylation reaction. The resulting aldehyde can then be reacted with a variety of primary amines to yield a diverse library of Schiff bases. ontosight.ai These reactions are often carried out in an alcohol solvent and may be catalyzed by an acid or base. nih.govnih.gov The resulting Schiff bases can exist in tautomeric equilibrium between the enol-imine and keto-enamine forms. nih.gov

Mechanochemical methods, such as ball milling, offer a green and solvent-free alternative for the synthesis of fluorinated Schiff bases, often resulting in reduced reaction times and improved yields. nih.gov

Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and a ketone in the presence of a base or, less commonly, an acid. wikipedia.orgpraxilabs.commagritek.com To incorporate the this compound moiety into a chalcone (B49325) structure, a derivative of the phenol (B47542) containing an acetophenone (B1666503) functionality is required. This can be achieved through a Friedel-Crafts acylation of the phenolic ring. libretexts.orgyoutube.comyoutube.commasterorganicchemistry.com The resulting 2'-hydroxyacetophenone (B8834) derivative can then be condensed with a variety of aromatic aldehydes to produce a series of chalcones. nih.govnih.govresearchgate.net The reaction typically proceeds by deprotonation of the ketone at the α-position to form an enolate, which then attacks the aldehyde. magritek.com

The this compound core can be incorporated into heterocyclic structures like benzothiazoles and quinazolines.

Benzothiazoles: The synthesis of benzothiazoles often involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. nih.govorganic-chemistry.orgmdpi.com To prepare a benzothiazole (B30560) derivative of this compound, one could envision a synthetic route where the this compound is first converted to a carboxylic acid derivative. This derivative can then be reacted with a substituted 2-aminothiophenol to form the benzothiazole ring system. researchgate.net

Quinazolines: Quinazoline (B50416) synthesis can be achieved through various methods, often starting from ortho-functionalized anilines such as 2-aminobenzonitriles or 2-aminobenzylamines. organic-chemistry.orgnih.govmdpi.comresearchgate.net For example, a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a route to diverse quinazoline derivatives. organic-chemistry.org To integrate the this compound moiety, a synthetic strategy could involve preparing a 2-aminobenzonitrile (B23959) or a related precursor bearing the this compound structure. This precursor can then undergo cyclization reactions to form the quinazoline ring. rsc.org

Based on the performed searches, there is no specific information available in the public domain literature regarding the synthesis of azocarboxylate conjugates, polycyclic or heterocyclic systems derived from This compound , nor are there specific structure-reactivity or structure-property relationship studies for its derivatives.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings that focus solely on this specific compound as per the provided outline and strict constraints. The search results did not yield any papers, patents, or database entries detailing the chemical syntheses or property studies for this exact molecule.

Exploration of 2 4 Fluoro 3 Methylphenyl Phenol in Advanced Materials Science and Functional Molecules

Role as Building Blocks and Monomers in Polymer Chemistry

The structure of 2-(4-Fluoro-3-methylphenyl)phenol makes it a promising monomer for the synthesis of high-performance polymers. The phenolic hydroxyl group provides a reactive site for polymerization reactions, such as polycondensation or oxidative coupling, to form poly(phenylene oxide) (PPO) or poly(ether ether ketone) (PEEK) type structures. The presence of the fluoro and methyl groups on one of the phenyl rings can significantly influence the properties of the resulting polymers.

The fluorine atom, with its high electronegativity, can enhance thermal stability, chemical resistance, and dielectric properties, while the methyl group can improve solubility and processability by disrupting polymer chain packing. For instance, the incorporation of similar fluorinated and methylated phenol (B47542) derivatives has been shown to modify the properties of polymers. ossila.com The oxidative polymerization of 2,6-dimethylphenol (B121312) can be influenced by the presence of substituted phenols like 2,4,6-trimethylphenol, which acts as a molecular weight regulator. vot.pl This suggests that this compound could be used to control the molecular weight and, consequently, the mechanical and thermal properties of PPOs.

The synthesis of polymers from biobased phenols and their derivatives is an area of growing interest, aiming to create more sustainable materials. rsc.org In this context, functionalized phenols like this compound can be valuable for creating polymers with specific functionalities. For example, 2-methoxy-4-vinylphenol, a styrene-like monomer derived from ferulic acid, has been used to prepare functional monomers for radical polymerizations, leading to a variety of thermoplastic and thermosetting materials. mdpi.com This highlights the potential for designing and synthesizing novel polymers with tailored properties by incorporating monomers like this compound.

Applications in Organic Electronics and Optoelectronic Materials (e.g., OLEDs)

The biphenyl (B1667301) structure of this compound serves as a foundational scaffold for designing molecules with applications in organic electronics. The π-conjugated system of the biphenyl unit can be extended and modified to create materials with desirable photophysical and electronic properties for use in devices such as Organic Light-Emitting Diodes (OLEDs).

Derivatives of this compound can be synthesized to function as host materials, emitting materials, or charge-transporting materials in OLEDs. The introduction of fluorine atoms into organic electronic materials is a well-established strategy to tune their electronic energy levels, enhance thermal stability, and improve device efficiency and lifetime. The fluorine substituent in this compound can lower the HOMO and LUMO energy levels, which can be beneficial for charge injection and transport balance in OLEDs.

For example, the synthesis of 2,4,6-triaryl-λ⁵-phosphinines, which have been used as blue emitters in OLEDs, demonstrates the modular approach to creating novel optoelectronic materials. nih.govresearchgate.net The synthesis started from ortho-fluoro-phenyl substituted phosphinine, highlighting the utility of fluorinated phenyl building blocks. nih.gov By incorporating the this compound moiety into larger conjugated systems, it is possible to fine-tune the emission color and performance of the resulting OLEDs.

Design and Synthesis of Ligands for Coordination Chemistry

The phenolic oxygen and the potential for introducing other coordinating groups make this compound a versatile platform for designing ligands for coordination chemistry. Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are particularly noteworthy due to their straightforward synthesis and ability to form stable complexes with a wide range of transition metals. nih.govxisdxjxsu.asia

The this compound moiety can be incorporated into Schiff base ligands, where the phenolic oxygen and the imine nitrogen can act as a bidentate chelate, binding to a metal center. The electronic and steric properties of the ligand, and consequently the resulting metal complex, can be systematically tuned by modifying the substituents on the phenyl rings. The fluorine atom can influence the Lewis acidity of the metal center, while the methyl group can provide steric hindrance, affecting the coordination geometry and reactivity of the complex.

The coordination chemistry of Schiff base ligands with various transition metals has been extensively studied, revealing a wide array of structures and applications. nih.govxisdxjxsu.asiaresearchgate.netscielo.org.zajocpr.com These complexes have shown potential in catalysis, biological applications, and materials science. nih.govxisdxjxsu.asiajocpr.com

Ligand Design for Artificial Enzyme Systems

The development of artificial enzymes, which mimic the catalytic efficiency and selectivity of natural enzymes, is a significant goal in chemistry. nih.govnih.gov The design of these systems often relies on creating a well-defined active site that can bind a substrate and facilitate a specific chemical transformation. Ligands derived from this compound can be employed in the construction of such artificial enzymes.

Computational design methods are increasingly used to create artificial enzymes with high catalytic efficiencies. nih.gov These methods can be used to model the interaction of ligands based on this compound with various substrates and to predict the catalytic activity of the resulting metal complexes. For example, molecularly imprinted polymers (MIPs) can be designed to act as artificial enzymes with high catalytic rates. researchgate.net

Chelation and Complexation Studies with Transition Metal Ions

The chelating ability of ligands derived from this compound with various transition metal ions is a key area of research. The stability and properties of the resulting metal complexes are highly dependent on the nature of the metal ion and the ligand. Factors such as the size and charge of the metal ion, the basicity of the ligand, and the chelate effect all play a role in the stability of the coordination compounds. scribd.com

Studies on the complexation of Schiff base ligands with transition metals have shown that the coordination environment can vary from tetrahedral to octahedral, depending on the metal and the stoichiometry of the ligand. jocpr.comnih.gov For example, a study on transition metal complexes with a triazole-based ligand suggested a tetrahedral geometry for most complexes, while the Cu(II) complex exhibited a square planar structure. nih.gov

The electronic properties of the metal complexes can be investigated using techniques such as UV-visible spectroscopy, while the coordination mode can be determined by infrared spectroscopy. The thermal stability of these complexes can be assessed using thermogravimetric analysis (TGA). jocpr.comscience.gov The table below summarizes the coordination behavior of related phenol-based ligands with various transition metals.

Ligand TypeMetal Ion(s)Coordination ModeResulting GeometryReference
Schiff BaseCu(II), Fe(II), Mn(II), Zn(II)Bidentate (N, O)Octahedral jocpr.com
Triazole-basedNi(II), Cu(II), Zn(II), Cd(II), Sn(II)Bidentate (S, N)Tetrahedral/Square Planar nih.gov
Schiff BaseLa(III), Er(III), Yb(III)BidentateNot specified researchgate.net
Schiff BaseGd(III), Dy(III), Nd(III)Monodentate/BidentateMuffin/Octahedral scielo.org.zatandfonline.com
HydrazoneNi(II), Co(II), Cu(II), Zn(II)Not specifiedBinuclear science.gov

Supramolecular Assembly and Self-Assembled Systems

The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, makes it a valuable component for the construction of supramolecular assemblies. The phenolic hydroxyl group can act as a hydrogen bond donor, while the fluorine atom and the aromatic rings can engage in weaker interactions such as C-H···F and π-π stacking. These directional interactions can guide the self-assembly of molecules into well-defined, ordered structures.

The interplay between hydrogen bonding and dispersion forces is crucial in determining the structure of molecular aggregates. For instance, the structures of phenol dimer and trimer in the gas phase are governed by a combination of water-dimer-like hydrogen bonds and inter-ring dispersion. rsc.org The substitution pattern on the phenyl ring can significantly influence the resulting supramolecular architecture. For example, 1H-pyrazoles with different para-substituents on the phenyl ring form distinct hydrogen-bonded structures, including dimers, polymers, and 2D networks. csic.es

The self-assembly of molecules containing the this compound unit can lead to the formation of interesting supramolecular motifs. The crystal structure of a related compound, 4-fluoro-2-[(3-methylphenyl)iminomethyl]phenol, reveals a three-dimensional network stabilized by a combination of strong intramolecular O-H···N hydrogen bonds and weaker C-H···O and C-H···F interactions. researchgate.net This demonstrates the potential for creating complex and functional supramolecular systems by carefully designing the molecular building blocks.

Chemical Probes and Tools for Mechanistic Elucidation in Broader Chemical Systems

Due to its specific substitution pattern, this compound and its derivatives can serve as chemical probes to investigate reaction mechanisms. The fluorine and methyl groups can act as spectroscopic labels or as probes to understand steric and electronic effects in chemical reactions.

For example, fluorinated phenols have been used as probes for detecting fluoride (B91410) ions. acs.org The change in the spectroscopic properties of the probe upon interaction with the analyte allows for its detection and quantification. Similarly, the this compound moiety could be incorporated into a larger molecule to probe specific environments or to study the mechanism of a particular reaction.

The distinct signals of the fluorine and methyl groups in NMR spectroscopy can be used to monitor the progress of a reaction and to characterize intermediates. The effect of these substituents on the reaction rate and selectivity can provide valuable insights into the reaction mechanism.

Q & A

Q. What are the standard synthetic routes for 2-(4-Fluoro-3-methylphenyl)phenol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions. A common approach is a Suzuki-Miyaura coupling between a boronic acid derivative (e.g., 4-fluoro-3-methylphenylboronic acid) and a halogenated phenol precursor. Key optimization parameters include:

ParameterTypical ConditionsImpact on Yield/Purity
CatalystPd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)Higher catalyst loadings reduce side reactions
SolventDMF/H₂O or THFPolar aprotic solvents enhance coupling efficiency
Temperature80–100°CElevated temperatures improve reaction kinetics
BaseNa₂CO₃ or K₂CO₃Ensures deprotonation of phenolic intermediates

Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) is critical. Confirm purity using HPLC or GC-MS .

Q. How is this compound characterized structurally?

Methodological Answer: Structural elucidation involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 6.5–7.5 ppm) and fluorine coupling patterns (e.g., meta-fluorine splitting) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 216.08) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves bond lengths, angles, and packing motifs. For example, the compound’s triclinic crystal system (space group P1) shows a = 7.42 Å, b = 7.51 Å, and π-π interactions (3.8–4.2 Å spacing) .

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against S. aureus or E. coli (concentrations: 1–100 µg/mL) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ determination .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), comparing EC₅₀ values to controls .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions influence its crystal packing?

Methodological Answer: In crystal structures (e.g., CCDC 1051477), molecules form chains via C–H⋯N hydrogen bonds (2.2–2.5 Å) along the [100] axis. Parallel-displaced π-π interactions (3.8–4.2 Å) between aromatic rings stabilize 2D layers . Graph set analysis (Etter’s rules) classifies these interactions as D₁¹ (hydrogen-bonded chains) and R₂²(8) (π-stacking motifs) . Refinement using SHELXL (R₁ = 0.042) validates these geometries .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Fluorine’s electronegativity enhances binding via halogen bonds (e.g., F⋯O=C contacts) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and Hammett constants (σₘ for 3-Me substitution) .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess substituent effects on electronic properties (e.g., HOMO-LUMO gaps) .

Q. How are crystallographic data contradictions resolved during refinement?

Methodological Answer: Discrepancies in X-ray data (e.g., high Rint) are addressed by:

  • Twinned Data Analysis : Use SHELXD to deconvolute overlapping reflections .
  • Absorption Correction : Apply multi-scan methods (e.g., SADABS) for heavy-atom-containing crystals .
  • Constraints/Restraints : Fix isotropic displacement parameters (Ueq) for H-atoms and refine anisotropic parameters for non-H atoms .

Example refinement metrics from SHELXL:

ParameterValue
R1 (F > 4σ)0.042
wR2 (all data)0.134
GoF1.05

Q. What strategies optimize regioselectivity in electrophilic substitution reactions?

Methodological Answer: The 4-fluoro-3-methylphenyl group directs electrophiles (e.g., nitration, sulfonation) via:

  • Steric Effects : Methyl at C3 blocks ortho positions, favoring para-substitution on the phenol ring.
  • Electronic Effects : Fluorine’s −I effect deactivates the ring, requiring Lewis acid catalysts (e.g., AlCl₃) for nitration .

Monitor reaction progress using TLC (Rf shifts) and characterize products via NOESY (to confirm substitution patterns) .

Q. Tables for Key Data

Q. Table 1: Crystallographic Data for this compound Derivatives

ParameterValueSource
Space groupP1 (triclinic)
Unit cell dimensionsa = 7.42 Å, b = 7.51 Å, c = 16.35 Å
π-π interaction distance3.8–4.2 Å
Hydrogen bond (C–H⋯N)2.2–2.5 Å

Q. Table 2: Synthetic Optimization Parameters

ConditionOptimal RangeImpact
Pd catalyst loading0.5–2 mol%Minimizes side reactions
Reaction temperature80–100°CAccelerates coupling kinetics
Purification solventHexane/EtOAc (3:1)Isolates product with >95% purity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.